molecular formula C7H12ClF4NO B2953326 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride CAS No. 1823245-41-5

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride

Cat. No.: B2953326
CAS No.: 1823245-41-5
M. Wt: 237.62
InChI Key: AMHVLQHXJIKMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClF₄NO and a molecular weight of 237.62 g/mol . It is a fluorinated azepane derivative, which is a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride typically involves the introduction of fluorine atoms into the azepane ring. One common method involves the reaction of a suitable azepane precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while reduction can produce azepane alcohols or amines.

Scientific Research Applications

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The compound may also modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable tool in research and development .

Properties

IUPAC Name

5-fluoro-4-(trifluoromethyl)azepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F4NO.ClH/c8-5-1-3-12-4-2-6(5,13)7(9,10)11;/h5,12-13H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVLQHXJIKMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1F)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.